Oxonic acid potassium salt, 97%

Description

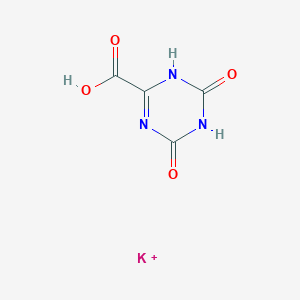

Potassium oxonate, also known by synonyms such as Oxonic Acid Potassium Salt and Potassium azaorotate, is a chemical compound with the molecular formula C₄H₂KN₃O₄. selleckchem.comchemicalbook.comchembk.comfishersci.ca It is the potassium salt of oxonic acid. cymitquimica.com This compound is characterized as a white crystalline solid or powder. chembk.comcymitquimica.comchemimpex.com Potassium oxonate is recognized for its role as a selectively competitive inhibitor of uricase. selleckchem.commedchemexpress.comselleckchem.comadooq.comresearchgate.net Uricase is an enzyme that catalyzes the oxidation of uric acid, and its inhibition leads to elevated levels of uric acid. medchemexpress.combioline.org.br

Propriétés

Numéro CAS |

2207-75-2 |

|---|---|

Formule moléculaire |

C4H3KN3O4 |

Poids moléculaire |

196.18 g/mol |

Nom IUPAC |

potassium 4,6-dioxo-1H-1,3,5-triazine-2-carboxylate |

InChI |

InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11); |

Clé InChI |

IXGSVCGUTCBYTE-UHFFFAOYSA-N |

SMILES isomérique |

C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |

SMILES canonique |

C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |

Apparence |

Solid powder |

Autres numéros CAS |

2207-75-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Oteracil potassium; Oxonic acid potassium salt; Oxonate, potassium; Potassium azaorotate; Potassium oxonate; |

Origine du produit |

United States |

Chemical Properties

Potassium oxonate exists as a white crystalline powder or solid. chembk.comchemimpex.com

Synthesis

Methods for preparing potassium oxonate have been described, often involving the oxidation of allantoin (B1664786). One method involves oxidizing allantoin dissolved in an aqueous solution of potassium hydroxide (B78521) or potassium carbonate with an alkali metal hypohalogenite in the presence of potassium iodide. google.com Another described process involves dissolving potassium hydroxide in water, cooling, adding potassium iodide and allantoin, followed by the dropwise addition of bromine under controlled temperature. The reaction mixture is then stirred, heated, and subsequently cooled, with acetic acid added to adjust the pH and precipitate the potassium oxonate crystals. nus.edu.sg

Data Table: Example Parameters nus.edu.sg

| Reagent | Amount (Example 2) | Amount (Example 3) |

| Potassium Hydroxide | 3.2 Kg | 3.2 Kg |

| Water | 12.8 L | 9.6 L |

| Potassium Iodide | 48 g | 38 g |

| Allantoin | 1.0 kg | 0.8 kg |

| Bromine | 2.0 kg | 1.6 kg |

| Acetic Acid | - | - |

Note: Amounts of acetic acid are not specified in the provided snippets but are used to adjust pH.

Research Applications

Potassium oxonate is widely utilized in research, primarily due to its inhibitory effect on uricase and its role in modulating the activity of other enzymes. selleckchem.commedchemexpress.comselleckchem.comadooq.comresearchgate.net

Advanced Research Methodologies and Techniques

Gout and Hyperuricemia Research

The animal models of hyperuricemia created using potassium oxonate are instrumental in studying the mechanisms of gout and for screening potential anti-hyperuricemic drugs. mdpi.comresearchgate.netresearchgate.net Researchers can assess the effectiveness of new compounds in lowering serum uric acid levels in these models. mdpi.compensoft.net

Study of Associated Metabolic and Renal Conditions

Hyperuricemia is linked to a range of other health issues, including hypertension, kidney disease, and metabolic syndrome. nih.govclinexprheumatol.org The potassium oxonate-induced hyperuricemia model allows for the investigation of the relationship between high uric acid levels and the development of these associated conditions. clinexprheumatol.org For example, studies have used this model to explore hyperuricemia-induced renal injury and the efficacy of nephroprotective agents. clinexprheumatol.org It is also used to study the link between hyperuricemia and hypertension. clinexprheumatol.org

Emerging Research Directions and Future Perspectives

Potassium Oxonate in Cancer Research

The role of potassium oxonate in oncology is evolving from a component used to mitigate chemotherapy side effects to a potential modulator of the tumor microenvironment and a partner in combination therapies.

Historically, potassium oxonate has been incorporated into formulations of oral fluoropyrimidine anticancer agents like S-1. targetmol.comcaymanchem.comtcichemicals.com In this context, its primary function is to inhibit orotate (B1227488) phosphoribosyltransferase (OPRT), an enzyme that can cause gastrointestinal toxicity by activating 5-fluorouracil (B62378) (5-FU) in the gut. targetmol.comtcichemicals.com By selectively inhibiting OPRT in the gastrointestinal tract, potassium oxonate reduces these adverse effects without compromising the anti-tumor activity of 5-FU. targetmol.comcaymanchem.com

However, research into the direct anti-tumor effects of potassium oxonate as a standalone agent has shown limited efficacy. nih.gov Studies in mouse models of colorectal cancer indicated that treatment with potassium oxonate alone did not result in significant inhibition of tumor growth compared to control groups. nih.gov Despite this, its influence on the immune system has opened new avenues for its use in oncology. iiarjournals.org

A significant and promising area of research is the use of potassium oxonate in combination with immunotherapy, particularly with checkpoint inhibitors like anti-programmed death-1 (anti-PD-1). nih.govresearchgate.net In preclinical models of colorectal cancer (CRC), especially the microsatellite stable (MSS) phenotype which is typically resistant to checkpoint inhibitors, the combination of potassium oxonate and an anti-PD-1 antibody has demonstrated a remarkable synergistic anti-tumor effect. nih.govresearchgate.netresearcher.life

This combination therapy has been shown to significantly inhibit tumor growth compared to either agent used alone. nih.govresearchgate.net The mechanism behind this synergy involves the reprogramming of the tumor microenvironment (TME). nih.govresearchgate.netresearcher.life The co-administration of potassium oxonate and anti-PD-1 leads to an increase in the infiltration and activation of CD8+ T cells, a decrease in regulatory T cells (Tregs), and an enrichment of pro-inflammatory cytokines such as IFN-γ and IL-2 within the tumor. nih.govresearchgate.net This shift creates a TME that is more conducive to an effective anti-tumor immune response. nih.govresearchgate.net Furthermore, studies have confirmed that this combination therapy enhances tumor cell apoptosis. nih.govresearchgate.net

| Treatment Group | Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | 1854.25 ± 150.20 | N/A |

| Potassium Oxonate (PO) alone | 1218.77 ± 169.35 | 35.3 |

| Anti-PD-1 alone | 1118.62 ± 127.33 | 40.0 |

| PO + Anti-PD-1 | Data not available in source, but described as admirable anti-tumor effect | Data not available in source, but described as synergistic |

| Immunological Parameter | Effect of PO + Anti-PD-1 Combination Therapy |

|---|---|

| CD8+ T Cell Infiltration | Increased nih.govresearchgate.net |

| CD8+ T Cell Activation | Increased nih.govresearchgate.net |

| Regulatory T (Treg) Cells | Decreased nih.govresearchgate.net |

| IFN-γ Secretion | Enriched nih.govresearchgate.net |

| IL-2 Secretion | Enriched nih.govresearchgate.net |

Investigation of Anti-tumor Effects

Novel Applications of Potassium Oxonate in Agricultural Chemistry

Emerging research has identified potential applications for potassium oxonate in the field of agricultural chemistry. It is being investigated as a herbicide and a plant growth regulator. chemimpex.comchemimpex.com These applications could contribute to improved crop yields and more effective weed management. chemimpex.com The exploration of potassium oxonate as a potentially eco-friendly alternative for herbicidal use is also underway. chemimpex.com Furthermore, its utility extends to environmental science, where it is being applied in studies related to soil health assessment and remediation techniques. chemimpex.com

Potassium Oxonate in Medicinal Chemistry Synthesis

In medicinal chemistry, potassium oxonate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. chemimpex.comchemimpex.com Its chemical structure makes it a useful building block for creating nucleoside analogs, which are a critical class of molecules in the development of antiviral and anticancer drugs. chemimpex.com The ability to use potassium oxonate to modulate biological activity underscores its importance as a research tool in the synthesis of new therapeutic agents. chemimpex.com Its stability and water solubility are also advantageous properties in laboratory settings for chemical synthesis. chemimpex.comchemimpex.com The synthesis of oteracil potassium itself has been a subject of process optimization to develop more efficient and environmentally friendly methods. google.com

Elucidation of Broader Systemic Impacts Beyond Uric Acid Metabolism

While potassium oxonate is widely used to induce hyperuricemia in animal models by inhibiting the uricase enzyme, research is now delving into the broader systemic consequences of this action, beyond simply elevated uric acid levels. targetmol.comcaymanchem.comselleckchem.com These models are instrumental in studying the pathophysiology of conditions linked to hyperuricemia, such as gout, cardiovascular diseases, and renal dysfunction. nih.govnih.gov

Studies using potassium oxonate-induced hyperuricemia in rats have shown that elevated uric acid can increase blood pressure through a crystal-independent mechanism. clinexprheumatol.org This suggests a direct role for soluble uric acid in hypertension. Furthermore, chronic mild hyperuricemia induced by potassium oxonate is being used to investigate its potential causal role in metabolic syndrome and type 2 diabetes, although studies have not consistently shown a direct impact on glucose intolerance in rodents. nih.gov Research has also explored the link between hyperuricemia and adverse cardiac remodeling, using models where potassium oxonate is co-administered with precursors like hypoxanthine (B114508) to simulate both increased extracellular uric acid and increased purine (B94841) metabolism. nih.gov These investigations are crucial for understanding the complex, multi-organ effects of sustained high uric acid levels.

Development of Refined Animal Models Mimicking Human Pathophysiology

The development of more refined animal models that accurately mimic human diseases is a critical area of ongoing research, and potassium oxonate is a key component in this endeavor. Since most mammals, unlike humans, have the uricase enzyme which breaks down uric acid, inhibiting this enzyme with potassium oxonate is a fundamental step in creating models of hyperuricemia. clinexprheumatol.orgbiocytogen.commdpi.com

Researchers have developed various protocols using potassium oxonate, either alone or in combination with other agents, to induce different degrees and types of hyperuricemia-related pathologies. For instance, administering potassium oxonate with a high-purine diet or yeast extract can create models where the pathogenesis is similar to diet-induced hyperuricemia in humans. clinexprheumatol.org Combining potassium oxonate with hypoxanthine has been used to establish models of hyperuricemic nephropathy, characterized by renal injury, inflammation, and fibrosis. nih.gov The dosage and method of administration of potassium oxonate are carefully controlled to produce either acute or chronic hyperuricemia, with or without features like urate crystal deposition and severe kidney damage, allowing for the study of specific aspects of human diseases. clinexprheumatol.orgnih.gov These refined models are essential for investigating disease mechanisms and for the preclinical evaluation of new therapeutic drugs. clinexprheumatol.org

Comprehensive Multi-Omics Integration (Metabolomics, Proteomics, Transcriptomics)

Emerging research is increasingly leveraging multi-omics approaches to build a comprehensive understanding of the metabolic perturbations induced by potassium oxonate. By integrating data from metabolomics, proteomics, and transcriptomics, scientists can map the complex molecular interactions that follow the inhibition of uricase and the subsequent rise in uric acid levels. This holistic view provides deeper insights into the systemic effects of hyperuricemia, moving beyond single-molecule analysis to a systems biology perspective. metwarebio.commdpi.comresearchgate.net

Integrative studies have become pivotal in elucidating the mechanisms underlying potassium oxonate-induced hyperuricemia in animal models. nih.gov For instance, a combined metabolomics and transcriptomics study on hyperuricemic mice induced by potassium oxonate identified 53 differential metabolites and 89 significantly changed genes. nih.gov The analysis revealed that these alterations are primarily involved in the tricarboxylic acid (TCA) cycle, lipid metabolism, amino acid metabolism, and pyrimidine (B1678525) metabolism. nih.gov Another study integrating plasma and urine metabolomics with transcriptomics pinpointed altered pathways related to the cell cycle and energy metabolism. peerj.com

Proteomics analyses of plasma exosomes from rat models of gouty arthritis, established using potassium oxonate, have identified differentially expressed proteins involved in key pathways like complement and coagulation cascades, autophagy, and lysosomal function. mdpi.comscilit.com These findings highlight how integrating different omics layers can connect gene expression changes to protein function and metabolic outcomes, offering a more complete picture of the disease pathology. metwarebio.com

The following table summarizes key findings from multi-omics studies utilizing potassium oxonate models.

| Study Focus | Animal Model | Omics Techniques | Key Identified Pathways/Findings | Reference(s) |

| Mechanism of Dioscin in Hyperuricemia | Potassium Oxonate-induced Mice | Metabolomics (NMR, LC-MS), Lipidomics, Transcriptomics | Alterations in TCA cycle, lipid metabolism, amino acid metabolism, pyrimidine metabolism. Identified 53 different metabolites and restored levels of 6 genes. | nih.gov |

| Mechanism of Hyperuricemia | Potassium Oxonate-induced Mice | Transcriptomics (RNA-sequencing), Human Metabolomics | Identified 2173 differentially expressed genes in mouse kidneys; "Caffeine metabolism" was the top enriched pathway from human metabolomics. | dntb.gov.uanih.gov |

| Role of Exosomes in Gouty Arthritis | Potassium Oxonate-induced Rats | Proteomics (4D Label-free) | Identified 40 differentially expressed exosomal proteins involved in complement and coagulation cascades, autophagy, lysosomal function, and purine metabolism. | mdpi.comscilit.com |

| Effects of a Herbal Extract (CCE) | Potassium Oxonate-induced Rats | Transcriptomics (RNA-Seq) | CCE treatment altered the renal transcriptome, regulating genes involved in cytokine-cytokine receptor interaction. | mdpi.com |

| Effects of a Leaf Residue Extract (PRE) | Potassium Oxonate-induced Mice | Transcriptomics (RNA-Seq) | PRE administration enriched genes involved in mediating immune/inflammatory responses and metabolic pathways in kidney tissues. | koreascience.kr |

These integrated approaches are crucial for identifying complex patterns and interactions that might be missed by single-omics analyses, thereby advancing the discovery of novel biomarkers and therapeutic targets for hyperuricemia-related disorders. mdpi.com

Role of Potassium Oxonate in Investigating the Pathogenesis of Related Metabolic Disorders

Potassium oxonate is a pivotal chemical tool in biomedical research, primarily used to induce hyperuricemia in animal models by inhibiting the enzyme uricase. nih.gov This inhibition leads to an accumulation of uric acid in the blood, mimicking the primary characteristic of human hyperuricemia and its associated metabolic disorders, such as gout and hyperuricemic nephropathy. mdpi.com These models are indispensable for investigating the pathogenic mechanisms that govern the development and progression of these diseases. nih.gov

The use of potassium oxonate allows researchers to create robust and reproducible models of both acute and chronic hyperuricemia in various animals, including mice, rats, and tree shrews. nih.govnih.gov These models serve as a critical platform for studying the downstream consequences of elevated uric acid levels, such as inflammation, oxidative stress, renal dysfunction, and the deposition of monosodium urate crystals in joints and tissues. mdpi.comksdb.org For example, studies using potassium oxonate-induced models have demonstrated how hyperuricemia can lead to kidney injury, characterized by inflammatory cell infiltration, tubular swelling, and fibrosis. clinexprheumatol.org

Furthermore, these animal models are extensively used to explore the molecular pathways involved in gouty arthritis. By inducing hyperuricemia with potassium oxonate, often in combination with an inflammatory trigger like monosodium urate crystals, scientists can study the inflammatory cascade, including the activation of the NLRP3 inflammasome, which plays a central role in acute gout attacks. mdpi.com A novel chronic gout model was developed using repeated low-dose potassium oxonate injections combined with a high-fat diet, which more accurately replicates the pathological features of the human disease, including cartilage damage and bone erosion. bmj.com

The table below details various animal models that utilize potassium oxonate to study metabolic disorders.

| Animal Model | Disorder Investigated | Key Pathological Features Studied | Reference(s) |

| Rat Model | Hyperuricemia / Hyperuricemic Nephropathy | Increased serum uric acid, renal dysfunction (elevated BUN and creatinine), kidney inflammation, oxidative stress, tubular injury. | clinexprheumatol.orgnih.gov |

| Mouse Model | Hyperuricemia / Gouty Arthritis | Elevated serum uric acid, liver xanthine (B1682287) oxidase activity, joint inflammation, inflammatory cytokine production, gut microbiota dysbiosis. | nih.govresearchgate.netnih.govmdpi.com |

| Chronic Mouse Model | Chronic Gout | Crystal deposition, tophi formation, joint and cartilage damage, bone erosion. | bmj.com |

| Tree Shrew Model | Acute Hyperuricemia | Significant increase in serum uric acid levels, changes in XDH/XO mRNA expression in the liver. | nih.gov |

| Zebrafish Model | Hyperuricemia | Identification of metabolic biomarkers using LC-MS-based metabolomics. | iium.edu.my |

By providing a means to simulate human metabolic diseases in a controlled experimental setting, potassium oxonate remains a fundamental compound for advancing our understanding of the pathogenesis of hyperuricemia and gout, and for the preclinical evaluation of new therapeutic agents. nih.govbiocytogen.com

Potassium Oxonate: A Key Compound in Uric Acid Metabolism Research and Beyond

Potassium oxonate, also known by synonyms such as Oxonic acid potassium salt, Potassium azaorotate, Potassium otastat, and Oteracil potassium, is a chemical compound that has garnered significant attention, particularly in biochemical and pharmaceutical research medchemexpress.comchemimpex.comsigmaaldrich.comchembk.combiocrick.comchemicalbook.com. Primarily recognized for its role as a potent inhibitor of the enzyme uricase, potassium oxonate is widely utilized in the study of uric acid metabolism and related conditions medchemexpress.comchemimpex.combiocrick.comselleckchem.comcymitquimica.comguidechem.comnih.govresearchgate.netresearchgate.netfrontiersin.org. Its unique properties and biological activity make it a valuable tool in various scientific investigations.

Conclusion

Summary of Potassium Oxonate's Significance in Biomedical Research

Potassium oxonate holds significant importance in biomedical research primarily as a tool for creating in vivo models of hyperuricemia. Its ability to selectively inhibit uricase in animals that naturally possess this enzyme allows researchers to replicate the elevated uric acid levels characteristic of human hyperuricemia. nih.govjst.go.jpmedchemexpress.comresearchgate.netselleckchem.comresearchgate.netresearchgate.net These models are fundamental for deepening our understanding of the pathological mechanisms underlying hyperuricemia, gout, hyperuricemia-associated nephropathy, and other related conditions. Furthermore, potassium oxonate-induced models serve as crucial platforms for the preclinical evaluation of novel therapeutic agents aimed at managing hyperuricemia and its complications. nih.govjst.go.jpresearchgate.netfrontiersin.orgnih.govresearchgate.netmdpi.comclinexprheumatol.org The flexibility in inducing acute or chronic hyperuricemia through variations in dosage and administration route makes potassium oxonate a versatile tool in metabolic and inflammatory disease research.

Future Avenues for Scholarly Inquiry

Building upon the established utility of potassium oxonate in hyperuricemia research, future scholarly inquiry can explore several avenues. Optimizing existing animal models to better reflect the chronic and complex nature of human hyperuricemia and gout, potentially involving longer study durations or specific genetic backgrounds, remains an important area. Further research utilizing models induced by potassium oxonate can delve deeper into the long-term systemic effects of hyperuricemia beyond the commonly studied renal and joint manifestations, exploring its impact on cardiovascular, metabolic, and neurological systems. clinexprheumatol.org The potential synergistic effects of potassium oxonate with other therapeutic modalities, such as its unexpected interaction with anti-PD-1 in preliminary cancer research , warrants further investigation to understand the underlying mechanisms and potential translational applications. Additionally, continued exploration of novel compounds, including those from natural sources, for their ability to modulate uric acid metabolism or mitigate hyperuricemia-induced damage using potassium oxonate models will be crucial for the development of new therapeutic strategies. Refining and standardizing potassium oxonate administration protocols across different species and research objectives could also enhance the reproducibility and comparability of findings in the field.

Q & A

Q. What is the standard protocol for inducing hyperuricemia in rodent models using potassium oxonate?

Potassium oxonate is administered intraperitoneally (300 mg/kg body weight) in mice or rats to inhibit uricase, blocking uric acid metabolism and inducing hyperuricemia. This protocol is validated across studies, with serum uric acid levels peaking 1–3 hours post-administration . Key steps:

- Fast animals for 12–18 hours pre-dosing (water ad libitum).

- Administer potassium oxonate dissolved in saline or water (pH-adjusted for stability).

- Collect blood samples at baseline and hourly intervals post-injection for uric acid quantification.

- Include a positive control (e.g., allopurinol) and negative control (saline-only group) .

Q. How do researchers statistically analyze uric acid level variations in potassium oxonate-induced hyperuricemia studies?

Data are typically analyzed using ANOVA followed by post-hoc tests (e.g., Least Significant Difference) to compare mean serum uric acid levels across treatment groups. Variability is minimized by standardizing animal weights (e.g., 20–25 g mice) and maintaining consistent environmental conditions . Example workflow:

Q. What are the primary applications of potassium oxonate in non-hyperuricemia research?

Beyond hyperuricemia models, potassium oxonate is used to study:

- Drug interactions : Co-administration with nephrotoxic agents (e.g., cisplatin) to assess renal urate handling .

- Metabolic syndrome : Combined with high-fructose diets to investigate insulin resistance pathways in cardiomyocytes .

Advanced Research Questions

Q. How can experimental designs optimize potassium oxonate dosing for chronic vs. acute hyperuricemia models?

- Acute models : Single intraperitoneal dose (250–300 mg/kg) induces transient hyperuricemia (4–8 hours).

- Chronic models : Daily doses (100–150 mg/kg) for 7–14 days combined with dietary interventions (e.g., yeast extract or adenine) to mimic prolonged hyperuricemia and renal dysfunction . Methodological considerations :

- Monitor renal biomarkers (creatinine, urea nitrogen) to assess toxicity.

- Adjust dosing frequency based on strain-specific metabolic rates (e.g., Sprague-Dawley rats vs. C57BL/6 mice) .

Q. What molecular mechanisms underlie potassium oxonate’s uricase inhibition, and how can they be experimentally validated?

Potassium oxonate competitively inhibits uricase by mimicking uric acid’s structure, reducing enzymatic conversion to allantoin. Validation strategies:

- In vitro assays : Measure uricase activity in liver homogenates with/without potassium oxonate.

- Gene expression : Quantify urate transporter (e.g., URAT1, GLUT9) mRNA levels via qPCR in renal tissues.

- Protein signaling : Use Western blotting to assess JAK2/STAT3 pathway activation, linked to uric acid-induced inflammation .

Q. How should researchers address contradictions in potassium oxonate’s safety profiles across SDS reports?

Discrepancies exist between SDS documents (e.g., TCI America classifies hazards, while Echemi does not ). Recommendations:

- Toxicity mitigation : Use PPE (gloves, lab coats) and conduct studies in ventilated hoods.

- Ecotoxicity testing : Follow OECD guidelines for aquatic toxicity assays if disposal into water systems is possible.

- Institutional review : Align protocols with local safety committees, referencing both hazard classifications .

Q. What strategies improve reproducibility when documenting potassium oxonate-based experiments?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Methods section : Specify compound purity (≥98%), solvent preparation, and injection techniques.

- Supplementary data : Include raw uric acid measurements, animal weight logs, and statistical code.

- Validation : Replicate key findings in ≥2 independent experiments with blinded analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.